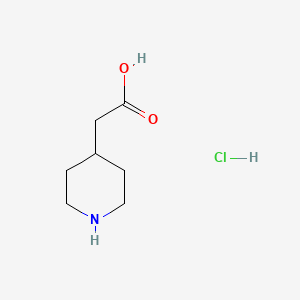

4-Piperidineacetic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-4-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDUFJOXYMLYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73415-84-6, 51052-78-9 | |

| Record name | 4-Piperidineacetic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073415846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(piperidin-4-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperidine-4-acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PIPERIDINEACETIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I68Q70724 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Elusive Mechanism of Action: A Technical Guide to 4-Piperidineacetic Acid Hydrochloride

For Immediate Release

This technical guide addresses the current scientific understanding of 4-Piperidineacetic acid hydrochloride. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological profile of this compound.

Executive Summary

This compound is a commercially available organic compound. A thorough review of the scientific literature and pharmacological databases reveals that there is currently no established or documented mechanism of action for this specific molecule. Its primary utility to date has been as a building block or intermediate in chemical synthesis. However, its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA) and other neuroactive piperidine-containing compounds suggests a potential for biological activity, particularly within the GABAergic system. This guide will explore this hypothesis by examining the structure of this compound in the context of GABA and presenting the known pharmacological data of a closely related analogue, Piperidine-4-sulfonic acid (P4S).

Structural Analysis and the GABA Analogue Hypothesis

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its structure features a carboxylic acid group separated from an amino group by a three-carbon chain. This compound can be considered a cyclized and conformationally restricted analogue of GABA. The piperidine ring constrains the molecule's flexibility, which can be a key factor in receptor binding and selectivity.

Below is a conceptual diagram illustrating the structural relationship between GABA and 4-Piperidineacetic acid.

This structural analogy forms the basis of the hypothesis that this compound may act as a GABA receptor agonist or antagonist.

A Case Study: The Mechanism of Action of Piperidine-4-sulfonic Acid (P4S)

In the absence of direct data for this compound, examining a closely related compound can provide valuable insights. Piperidine-4-sulfonic acid (P4S) is a well-characterized GABAA receptor agonist.[1] The primary difference in its structure is the replacement of the acetic acid group with a sulfonic acid group.

Quantitative Data for Piperidine-4-sulfonic Acid (P4S) Binding

Studies on the binding of [3H]P4S to bovine brain synaptic membranes have identified two distinct binding sites with different affinities.[1] The key quantitative parameters from these studies are summarized below.

| Ligand | Receptor Target | Preparation | KD1 (nM) | Bmax1 (pmol/mg protein) | KD2 (nM) | Bmax2 (pmol/mg protein) |

| [3H]P4S | GABAA | Bovine Cortex Membranes | 17 ± 7 | 0.15 ± 0.07 | 237 ± 100 | 0.80 ± 0.20 |

Table 1: Binding affinities and receptor densities of [3H]Piperidine-4-sulfonic acid in bovine cortex membranes. Data are presented as mean ± standard deviation.[1]

Experimental Protocol: Radioligand Binding Assay for [3H]P4S

The following is a generalized protocol based on the methodology for characterizing the binding of [3H]P4S to GABAA receptors.[1]

-

Membrane Preparation:

-

Bovine brain tissue is homogenized in a buffered solution.

-

The homogenate is centrifuged at a low speed to remove large debris.

-

The supernatant is then centrifuged at a high speed to pellet the synaptic membranes.

-

The membranes are washed multiple times to remove endogenous ligands and are then frozen and thawed to rupture any remaining vesicles.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with varying concentrations of [3H]P4S in a suitable buffer (e.g., Tris-citrate).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled GABA.

-

The incubation is carried out at a controlled temperature (e.g., 0°C) for a specific duration to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from free radioligand.

-

The filters are washed quickly with ice-cold buffer.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The binding data (specific binding vs. radioligand concentration) are then analyzed using non-linear regression (e.g., Scatchard analysis) to determine the equilibrium dissociation constants (KD) and the maximum number of binding sites (Bmax).[1]

-

Proposed Workflow for Elucidating the Mechanism of Action of this compound

Given the GABA analogue hypothesis, a logical experimental workflow can be proposed to investigate the mechanism of action of this compound. The following diagram outlines a potential research plan.

Conclusion

While this compound is readily available as a chemical intermediate, there is a notable absence of published research on its biological activity and mechanism of action. Based on its structural similarity to GABA, it is plausible that this compound could interact with GABA receptors. The detailed pharmacological profile of the related compound, Piperidine-4-sulfonic acid, provides a strong rationale and a methodological framework for investigating this hypothesis. Future research, following a systematic workflow of binding and functional assays, is required to determine if this compound has a role as a neuroactive agent and to elucidate its potential mechanism of action. Until such studies are conducted, its pharmacological profile remains speculative.

References

4-Piperidineacetic Acid Hydrochloride: A Technical Guide to its Investigation as a GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Consequently, GABA receptors are significant targets for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide explores 4-Piperidineacetic acid hydrochloride as a potential GABA analogue. While direct experimental data on its pharmacological activity is limited in publicly accessible literature, its structural similarity to known GABAergic compounds suggests it warrants investigation. This document provides a comprehensive overview of the theoretical framework, potential synthesis routes, and detailed experimental protocols for the complete characterization of this compound as a GABA analogue.

Introduction to GABA and its Analogues

The GABAergic system is a cornerstone of neuroscience research and drug development. GABA exerts its effects through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors. GABA analogues are compounds designed to mimic the structure and/or function of GABA, often with improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier. These analogues can act as receptor agonists, antagonists, or modulators of GABAergic transmission by other mechanisms, such as inhibiting GABA reuptake or metabolism.

This compound (Figure 1) is a small molecule that incorporates a piperidine ring, a common scaffold in many centrally active compounds, and an acetic acid moiety, which shares structural features with the GABA backbone. Its chemical properties are summarized in Table 1.

Figure 1: Chemical Structure of this compound

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14ClNO2 | --INVALID-LINK--[1] |

| Molecular Weight | 179.64 g/mol | --INVALID-LINK--[1][2] |

| IUPAC Name | 2-(piperidin-4-yl)acetic acid;hydrochloride | --INVALID-LINK--[1] |

| CAS Number | 73415-84-6 | --INVALID-LINK--[1] |

| Physical Description | White powder (predicted) | |

| Solubility | Soluble in water (predicted) |

Potential Synthesis of this compound

A potential synthetic workflow is outlined below:

GABAergic Signaling Pathways

Understanding the fundamental signaling pathways of the GABAergic system is crucial for contextualizing the potential mechanism of action of this compound. The primary pathways involve the activation of GABAA and GABAB receptors.

Experimental Protocols for Characterization

A thorough investigation of this compound as a GABA analogue requires a multi-faceted approach, encompassing in vitro and in vivo studies. The following sections detail established experimental protocols that can be employed.

In Vitro Characterization

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for GABAA and GABAB receptors.

Experimental Protocol (adapted from PDSP resources)[3]

-

Membrane Preparation:

-

Homogenize rat brains in a buffered sucrose solution.

-

Perform differential centrifugation to isolate synaptic membranes.

-

Wash the membranes multiple times to remove endogenous GABA.

-

Resuspend the final membrane pellet in the binding buffer and store at -80°C.

-

-

Binding Assay:

-

Thaw the prepared membranes and resuspend in the binding buffer.

-

In a 96-well plate, combine the membrane preparation with a specific radioligand (e.g., [3H]muscimol for GABAA receptors or [3H]GABA in the presence of a GABAA blocker for GABAB receptors) and varying concentrations of this compound.

-

Define non-specific binding using a high concentration of a known ligand (e.g., unlabeled GABA).

-

Incubate the plate to allow for binding equilibrium to be reached.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Table 2: Binding Affinities of Selected Piperidine-Based GABA Receptor Ligands

| Compound | Target | KD / Ki / IC50 | Species | Reference |

| Piperidine-4-sulphonic acid | GABAA Receptor | KD = 17 ± 7 nM (high affinity), 237 ± 100 nM (low affinity) | Bovine | --INVALID-LINK--[4] |

| SCH 50911 | GABAB Receptor | IC50 = 1.1 µM | Rat | --INVALID-LINK--[5] |

| Isonipecotic acid | GABAA Receptor | Less potent than isoguvacine | Cat | --INVALID-LINK--[6] |

Electrophysiology provides a functional measure of a compound's effect on receptor activity.

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at GABAA and GABAB receptors.

Experimental Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes)[7]

-

Oocyte Preparation and Receptor Expression:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for GABAA).

-

Incubate the oocytes for several days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with a recording solution.

-

Impale the oocyte with two microelectrodes to clamp the membrane potential.

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.

-

Co-apply varying concentrations of this compound with GABA to assess for modulatory effects.

-

Apply this compound alone to test for direct agonist activity.

-

To test for antagonist activity, co-apply the compound with a range of GABA concentrations to determine if it shifts the GABA dose-response curve.

-

-

Data Analysis:

-

Measure the peak current amplitude in response to drug application.

-

Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

Table 3: Functional Potencies of Selected GABA Analogues at GABAA Receptors

| Compound | Receptor Subtype | EC50 / IC50 | Effect | Reference |

| Piperine | α2β2 | EC50 = 42.8 ± 7.6 µM | Positive Allosteric Modulator | --INVALID-LINK--[8] |

| Piperine | α3β2 | EC50 = 59.6 ± 12.3 µM | Positive Allosteric Modulator | --INVALID-LINK--[8] |

In Vivo Characterization

In vivo studies are essential to evaluate the physiological and behavioral effects of a compound in a whole organism.

Objective: To assess the in vivo GABAergic activity of this compound.

Experimental Protocol (Apomorphine-Induced Climbing in Mice)[9]

-

Animal Model:

-

Use male ICR mice.

-

-

Procedure:

-

Administer this compound via the desired route (e.g., intraperitoneally or intracerebroventricularly if blood-brain barrier penetration is a concern).

-

After a suitable pre-treatment time, administer apomorphine (1.5 mg/kg, s.c.) to induce climbing behavior.

-

Observe and score the climbing behavior for a defined period.

-

Include control groups receiving vehicle and a positive control (e.g., a known GABA agonist like muscimol).

-

To confirm the GABAergic mechanism, a separate group can be pre-treated with a GABA antagonist (e.g., picrotoxin) before the administration of this compound and apomorphine.

-

-

Data Analysis:

-

Compare the climbing scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in climbing behavior by this compound, which is reversible by a GABA antagonist, would suggest in vivo GABAergic activity.

-

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a potential GABA analogue.

Conclusion

This compound presents an intriguing chemical structure for investigation as a novel GABA analogue. Although direct evidence of its GABAergic activity is currently lacking in the public domain, this technical guide provides a comprehensive roadmap for its synthesis and thorough pharmacological characterization. By employing the detailed in vitro and in vivo experimental protocols outlined herein, researchers can elucidate its binding affinity, functional activity at GABA receptor subtypes, and its potential therapeutic effects. The data generated from such studies will be crucial in determining the future of this compound as a candidate for further drug development in the realm of neurological and psychiatric disorders.

References

- 1. This compound | C7H14ClNO2 | CID 15565775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. PDSP - GABA [kidbdev.med.unc.edu]

- 4. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacology of SCH 50911: a novel, orally-active GABA-beta receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity [mdpi.com]

- 8. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An in vivo method for testing GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Discovery of 4-Piperidineacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Piperidineacetic acid hydrochloride, a key heterocyclic building block in pharmaceutical and chemical synthesis. The document details its discovery, synthesis protocols, physicochemical properties, and applications in drug development, presenting quantitative data in structured tables and visualizing complex processes with detailed diagrams.

Introduction and Discovery

This compound (CAS No: 73415-84-6) is a derivative of piperidine, a saturated heterocycle that is a core scaffold in numerous pharmaceuticals.[1] Its utility stems from the presence of both a secondary amine within the piperidine ring and a carboxylic acid moiety, offering two distinct points for chemical modification. This bifunctionality makes it a valuable starting material for creating diverse molecular libraries for drug discovery.[2]

While the specific moment of "discovery" for a foundational building block like this is not often documented as a singular event, its importance grew with the rise of piperidine-containing drugs. Early patents and synthetic chemistry literature reveal its use as an intermediate in the creation of more complex molecules. It is recognized as a key intermediate for various active pharmaceutical ingredients, where the piperidine moiety can influence properties such as solubility, basicity, and receptor binding.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic protocols.[3][4][5]

| Property | Value | Source |

| IUPAC Name | 2-(piperidin-4-yl)acetic acid;hydrochloride | PubChem[3] |

| Molecular Formula | C₇H₁₄ClNO₂ | PubChem[3] |

| Molecular Weight | 179.64 g/mol | PubChem[3] |

| CAS Registry Number | 73415-84-6 | PubChem[3] |

| Appearance | White to pale yellow solid/powder | Guidechem[6], ChemicalBook[5] |

| Melting Point | 158-159 °C | ChemicalBook[5] |

| Storage Temperature | Room Temperature, under inert atmosphere | ChemicalBook[5] |

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is through the catalytic hydrogenation of its aromatic precursor, 4-Pyridineacetic acid hydrochloride. This method is favored for its high reaction efficiency and often yields a product pure enough to be used without extensive purification steps.[6]

This process involves the reduction of the pyridine ring to a piperidine ring using a platinum-based catalyst.

Caption: Catalytic hydrogenation of 4-Pyridineacetic acid.

The following protocol is a representative method for the synthesis of this compound.[6]

Materials:

-

4-Pyridineacetic acid hydrochloride

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

High-pressure reaction vessel (Parr hydrogenator or similar)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Vessel Charging: To a high-pressure reaction vessel, add 4-Pyridineacetic acid hydrochloride (e.g., 24.3 g, 0.140 mol) and Platinum(IV) oxide (PtO₂) catalyst (e.g., 2.07 g).

-

Solvent Addition: Add glacial acetic acid (e.g., 150 mL) to the vessel.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen pressure.

-

Filtration: Filter the reaction mixture to remove the PtO₂ catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (if necessary): The resulting product is often a colorless semi-solid. To induce crystallization, it can be diluted with a non-polar solvent like diethyl ether (e.g., 250 mL) to form a suspension. Stirring this suspension for several hours (e.g., 12 hours) will facilitate the formation of a solid.

-

Isolation: Collect the solid by filtration, wash with diethyl ether and n-hexane, and dry under vacuum to yield the final product.

The table below summarizes quantitative data from a representative synthesis protocol.[6]

| Parameter | Value | Notes |

| Starting Material | 4-Pyridineacetic acid hydrochloride | 24.3 g (0.140 mol) |

| Catalyst | Platinum(IV) oxide (PtO₂) | 2.07 g |

| Solvent | Acetic Acid | 150 mL |

| Hydrogen Pressure | 50 psi | - |

| Product Yield | 25.4 g | Reported as 100% yield in one procedure.[6] |

| Product Purity | High | Often does not require further purification.[6] |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for synthesis and purification.

Applications in Drug Development

This compound is a versatile intermediate in medicinal chemistry. Its piperidine core is a prevalent feature in many centrally active agents. The compound serves as a crucial starting material for synthesizing a range of pharmaceutical compounds, including but not limited to:

-

Acetyl-CoA Carboxylase (ACC) Inhibitors: Novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as potent ACC inhibitors for potential therapeutic applications.[7]

-

GABA Analogs: The structure is related to gabapentin and pregabalin, and it can be used as a scaffold to develop new GABAergic modulators.

-

Other CNS Agents: The piperidine ring is a common motif in antipsychotics, opioids, and other drugs targeting the central nervous system. The acetic acid side chain provides a convenient handle for elaboration into more complex structures.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.[3]

-

Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]

Conclusion

This compound is a foundational building block in modern synthetic and medicinal chemistry. Its straightforward and high-yielding synthesis via catalytic hydrogenation makes it readily accessible. The dual functionality of the piperidine nitrogen and the carboxylic acid group provides chemists with a versatile platform for the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This guide provides the essential technical details required for its synthesis, handling, and application in a research and development setting.

References

- 1. apicule.com [apicule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H14ClNO2 | CID 15565775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. PIPERIDIN-4-YLACETIC ACID | 73415-84-6 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

Chemical properties and structure of 4-Piperidineacetic acid hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 4-Piperidineacetic acid hydrochloride. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound is a heterocyclic amino acid derivative. It features a piperidine ring substituted at the 4-position with an acetic acid moiety.[1] The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility.[1][2] Due to its structural features, it serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1]

Chemical Structure and Identification

The chemical structure consists of a saturated six-membered heterocycle containing a nitrogen atom (piperidine), with a carboxymethyl group attached to the fourth carbon atom. The hydrochloride salt form results from the protonation of the basic piperidine nitrogen.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 73415-84-6 | [3][4] |

| Molecular Formula | C₇H₁₄ClNO₂ | [3][4] |

| Molecular Weight | 179.64 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder or pale yellow solid. | [2][6] |

| Melting Point | 158-159 °C | [6][7] |

| IUPAC Name | 2-(piperidin-4-yl)acetic acid;hydrochloride | [4] |

| SMILES | C1CNCCC1CC(=O)O.Cl | [4][5] |

| InChIKey | IYDUFJOXYMLYNM-UHFFFAOYSA-N | [4][5] |

Experimental Protocols

The characterization and quality control of this compound typically involve standard analytical techniques. Below are generalized protocols for common experimental procedures.

A reverse-phase HPLC method is suitable for assessing the purity of the compound.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient, for example, starting at 5% B, increasing to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the initial mobile phase composition.

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

-

Inject 10 µL of the sample solution.

-

Run the gradient program and record the chromatogram.

-

Calculate the purity based on the area percentage of the main peak.

-

¹H NMR and ¹³C NMR are critical for confirming the chemical structure.

-

Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Procedure:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Acquire the ¹H NMR spectrum. Expected signals would include broad multiplets for the piperidine ring protons, a doublet for the α-protons of the acetic acid group, and a multiplet for the proton at the 4-position of the ring.

-

Acquire the ¹³C NMR spectrum. Expected signals would correspond to the carbonyl carbon, the carbons of the piperidine ring, and the methylene carbon of the acetic acid group.

-

Mass spectrometry is used to confirm the molecular weight of the parent compound.

-

Ionization Technique: Electrospray Ionization (ESI) in positive mode is typically effective.

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Infuse the solution directly into the mass spectrometer or inject it via an LC system.

-

In positive ion mode, the expected mass-to-charge ratio ([M+H]⁺) for the free base (C₇H₁₃NO₂) would be approximately 144.09.

-

Role in Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a key intermediate or building block in synthesizing more complex molecules. Its bifunctional nature—containing both a secondary amine and a carboxylic acid—allows for diverse chemical modifications.

The piperidine scaffold is a common motif in many approved drugs, often contributing to desirable pharmacokinetic properties such as improved solubility and cell permeability. The acetic acid side chain provides a reactive handle for amide bond formation or other coupling reactions.

References

- 1. apicule.com [apicule.com]

- 2. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 3. 73415-84-6 | this compound | Tetrahedron [thsci.com]

- 4. This compound | C7H14ClNO2 | CID 15565775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. PIPERIDIN-4-YLACETIC ACID | 73415-84-6 [chemicalbook.com]

- 7. PIPERIDIN-4-YLACETIC ACID | 73415-84-6 [amp.chemicalbook.com]

4-Piperidineacetic acid hydrochloride CAS number 73415-84-6.

An In-depth Technical Guide to 4-Piperidineacetic Acid Hydrochloride (CAS Number: 73415-84-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 73415-84-6, is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with an acetic acid group.[1] The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs and bioactive molecules.[2] These structures are known to enhance druggability by improving pharmacokinetic properties and providing a versatile framework for interacting with biological targets.[2][3]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, plausible synthetic routes, proposed analytical methodologies, and potential, though largely unelucidated, biological applications. While specific experimental data for this compound is limited in publicly available literature, this document infers potential characteristics and protocols based on established knowledge of related piperidine derivatives. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and its potential utility as a linker in Proteolysis Targeting Chimeras (PROTACs) mark it as a compound of interest for further investigation in drug discovery.[4][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is primarily derived from computational models and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 73415-84-6 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][6] |

| Molecular Weight | 179.64 g/mol | [1][6] |

| IUPAC Name | 2-(piperidin-4-yl)acetic acid;hydrochloride | [1] |

| Appearance | Solid (predicted) | [N/A] |

| SMILES | C1CNCCC1CC(=O)O.Cl | [1] |

| InChIKey | IYDUFJOXYMLYNM-UHFFFAOYSA-N | [1] |

| Stereochemistry | Achiral | [6] |

Synthesis and Purification

Proposed Synthetic Pathway: Catalytic Hydrogenation

The proposed synthesis involves the reduction of the pyridine ring of 4-pyridylacetic acid to a piperidine ring using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.[9] The resulting 4-piperidineacetic acid is then treated with hydrochloric acid to yield the hydrochloride salt.

Experimental Protocol: Catalytic Hydrogenation of 4-Pyridylacetic Acid

Materials:

-

4-Pyridylacetic acid hydrochloride

-

10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

-

Methanol, reagent grade

-

Deionized water

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether, anhydrous

-

Parr shaker or similar hydrogenation apparatus

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable pressure vessel for a Parr shaker, dissolve 4-pyridylacetic acid hydrochloride (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v).

-

Carefully add the hydrogenation catalyst (Pd/C or PtO₂, ~5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Evacuate the vessel and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi) and begin vigorous shaking at room temperature.

-

Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

-

Once hydrogen uptake ceases, depressurize the vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-piperidineacetic acid.

-

To form the hydrochloride salt, dissolve the crude product in a minimal amount of methanol and add a solution of HCl in anhydrous diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are standard analytical techniques that can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of amino acid analogues.[10] Due to the lack of a strong chromophore, pre-column derivatization is often required for sensitive UV or fluorescence detection.[11]

Experimental Protocol: RP-HPLC with OPA Derivatization

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1 M Sodium acetate buffer, pH 6.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 70% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm).

-

Derivatization Reagent: o-Phthalaldehyde (OPA) with 3-mercaptopropionic acid.

-

Procedure:

-

Prepare a standard solution of the sample in the mobile phase A.

-

In an autosampler vial, mix the sample solution with the OPA reagent.

-

Allow the reaction to proceed for 1-2 minutes at room temperature.

-

Inject the derivatized sample onto the HPLC system.

-

Purity is determined by the peak area percentage of the main component.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (in D₂O, 400 MHz): Expected signals would include broad multiplets for the piperidine ring protons between δ 1.5-3.5 ppm, and a doublet for the methylene protons of the acetic acid group around δ 2.3 ppm. The absence of aromatic signals confirms the complete reduction of the pyridine ring.

-

¹³C NMR (in D₂O, 100 MHz): Expected signals would include the carbonyl carbon around δ 180 ppm, and several signals for the piperidine and methylene carbons in the aliphatic region (δ 25-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Expected Ion: The parent compound (not the hydrochloride salt) should be observed as [M+H]⁺ at m/z 144.10, corresponding to the protonated form of 4-piperidineacetic acid (C₇H₁₃NO₂).

Potential Biological Activities and Applications

The piperidine scaffold is a key component in many biologically active molecules.[12] While this compound itself has not been extensively studied, its structure suggests potential applications in two key areas of drug development.

PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[13] They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is crucial for the formation of a productive ternary complex. Saturated heterocycles like piperidine are increasingly being incorporated into linkers to improve physicochemical properties such as solubility and to provide conformational rigidity.[13][14] this compound provides a bifunctional handle (a secondary amine and a carboxylic acid) that can be readily incorporated into a PROTAC linker synthesis.

GABA Analogue and Neuromodulatory Activity

4-Piperidineacetic acid is a cyclic analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Other cyclic GABA analogues, such as piperidine-4-sulfonic acid, are known to act as GABA-A receptor agonists.[5] Furthermore, various piperidine derivatives have been shown to modulate GABA-A receptors.[15][16] This structural similarity suggests that this compound could potentially interact with GABA receptors or transporters, warranting investigation for its potential as a neuromodulatory agent.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

This protocol can be used to assess the affinity of this compound for the GABA-A receptor.[17]

Materials:

-

Rat or mouse whole brain tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[³H]Muscimol (radioligand for GABA-A agonist site)

-

Unlabeled GABA (for determining non-specific binding)

-

This compound (test compound)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the cell membranes, is resuspended in buffer to a protein concentration of 1-2 mg/mL.

-

Binding Assay: In test tubes, combine:

-

Total Binding: Membrane preparation, [³H]Muscimol (e.g., 2-5 nM final concentration), and buffer.

-

Non-specific Binding: Membrane preparation, [³H]Muscimol, and a high concentration of unlabeled GABA (e.g., 1 mM).

-

Competitive Binding: Membrane preparation, [³H]Muscimol, and varying concentrations of this compound.

-

-

Incubate the tubes at 4°C for 30-60 minutes.

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for the test compound by plotting the percentage of specific binding against the log concentration of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant. Standard laboratory safety precautions should be observed.

| Hazard Class | GHS Classification | Precautionary Statements |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. |

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS 73415-84-6) is a simple piperidine derivative with significant, yet largely unexplored, potential in drug discovery and development. While specific biological data is currently lacking, its structural features suggest promising applications as a versatile linker in the rapidly expanding field of PROTACs and as a potential modulator of GABAergic neurotransmission. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound, paving the way for future investigations into its biological activity and therapeutic potential. Further screening is required to elucidate its specific mechanism of action and to validate its utility in a drug development context.

References

- 1. This compound | C7H14ClNO2 | CID 15565775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fmoc-4-amino-(1-carboxymethyl) piperidine [anaspec.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. datapdf.com [datapdf.com]

- 8. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. bevital.no [bevital.no]

- 11. myfoodresearch.com [myfoodresearch.com]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. explorationpub.com [explorationpub.com]

- 15. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Piperidineacetic Acid Hydrochloride: Molecular Weight and Formula

This technical guide provides a focused overview of the fundamental physicochemical properties of 4-Piperidineacetic acid hydrochloride, a heterocyclic amino acid derivative utilized as a building block in pharmaceutical and chemical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development who require precise information on the compound's molecular characteristics.

Physicochemical Data Summary

The core quantitative data for this compound is summarized in the table below. This information is essential for stoichiometric calculations, analytical method development, and chemical structure elucidation.

| Property | Value | Source |

| Molecular Weight | 179.64 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₁₄ClNO₂ | [3][4][5] |

| Empirical Formula (Hill Notation) | C₇H₁₄ClNO₂ | [3] |

| Formula of Free Base | C₇H₁₃NO₂ | [2][6] |

| Molecular Weight of Free Base | 143.18 g/mol | [2][6] |

| Molecular Weight of HCl | 36.46 g/mol | [2] |

| CAS Number | 73415-84-6 | [4][5][6] |

Chemical Identity and Structure

This compound is the hydrochloride salt of 4-Piperidineacetic acid.[1][4] The presence of the hydrochloride salt enhances the compound's stability and solubility, which is a desirable characteristic for its application in synthesis.[7] The IUPAC name for this compound is 2-(piperidin-4-yl)acetic acid;hydrochloride.[1][4]

The logical relationship between the parent compound and its hydrochloride salt is depicted in the following diagram.

Caption: Formation of the hydrochloride salt from its constituent parts.

Experimental Considerations

While detailed experimental protocols are beyond the scope of this specific guide, it is important for researchers to note that the molecular weight and formula are critical for interpreting data from techniques such as:

-

Mass Spectrometry: The exact mass is used to confirm the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The molecular formula provides the basis for assigning proton and carbon signals.

-

Elemental Analysis: Experimental percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen should align with the theoretical values calculated from the molecular formula.

The workflow for verifying the identity of this compound in a laboratory setting typically follows a standardized procedure.

Caption: A typical experimental workflow for compound verification.

References

- 1. apicule.com [apicule.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C7H14ClNO2 | CID 15565775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 73415-84-6 | this compound | Tetrahedron [thsci.com]

- 6. PIPERIDIN-4-YLACETIC ACID | 73415-84-6 [chemicalbook.com]

- 7. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to participate in diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics. This technical guide provides an in-depth overview of the significant biological activities of piperidine derivatives, with a focus on their anticancer, antiviral, antibacterial, antifungal, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to aid in the exploration and development of next-generation piperidine-based therapeutics.

Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral to numerous anticancer drugs and clinical candidates, exhibiting a variety of mechanisms of action that include the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of the potency of these compounds.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |

| Compound 17a | PC3 | Prostate | 0.81 | [1] |

| MGC803 | Gastric | 1.09 | [1] | |

| MCF-7 | Breast | 1.30 | [1] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [1] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [1] | |

| Piperine | HGC-27 | Gastric | 25.6 (mg/L) | [2] |

| Compound 22 | U251 | Glioma | 58.2 (GI50, µg/mL) | [3] |

| NCI/ADR-RES | Ovarian (Resistant) | 19.8 (GI50, µg/mL) | [3] | |

| NCI-H460 | Non-small cell lung | 26.3 (GI50, µg/mL) | [3] | |

| Compound 25 | PC-3 | Prostate | 6.4 (GI50, µg/mL) | [3] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which piperidine-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating key signaling pathways that regulate cell survival and death. For instance, piperine has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptosis pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases 9 and 3.[2][4][5][6]

References

- 1. Quantitative analysis of the effects of donepezil on regional cerebral blood flow in Alzheimer's disease by using an automated program, 3DSRT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influenza A Virus Entry Inhibitors Targeting the Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

The Pivotal Role of 4-Piperidineacetic Acid Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents across a wide range of disease areas. Among the diverse array of piperidine-based building blocks, 4-Piperidineacetic acid hydrochloride stands out as a particularly versatile and valuable synthon. Its unique structural features, combining a basic piperidine nitrogen with a carboxylic acid moiety, provide a gateway to a vast chemical space for the development of novel bioactive molecules. This technical guide delves into the core applications of this compound in medicinal chemistry, providing an in-depth overview of its role in the synthesis of potent analgesics, anticonvulsants, and enzyme inhibitors. The guide further presents detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visual representations of key signaling pathways and experimental workflows to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug design. Its prevalence in FDA-approved drugs is a testament to its favorable pharmacokinetic and pharmacodynamic properties. The nitrogen atom can act as a basic center, enabling salt formation to improve solubility and bioavailability, while the carbon backbone provides a rigid framework for the precise spatial orientation of pharmacophoric groups.

This compound, with its readily functionalizable carboxylic acid and secondary amine, serves as an ideal starting material for creating diverse libraries of compounds. The acetic acid side chain can be easily converted to amides, esters, and other functional groups, while the piperidine nitrogen allows for N-alkylation or N-arylation, further expanding the accessible chemical diversity.

Applications in Drug Discovery

Gabapentinoid Analogs and Anticonvulsants

4-Piperidineacetic acid serves as a key structural motif in the design of analogs of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. Gabapentinoids, such as gabapentin and pregabalin, are a class of drugs that, despite their structural similarity to GABA, do not act on GABA receptors. Instead, their primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters like glutamate.[2] This mode of action is crucial in the treatment of neuropathic pain and certain types of seizures.

The 4-piperidineacetic acid scaffold can be utilized to synthesize novel gabapentinoid-like molecules with potentially improved potency, selectivity, and pharmacokinetic profiles.

Opioid Receptor Modulators for Analgesia

The piperidine scaffold is a well-established pharmacophore in the development of potent opioid analgesics, with fentanyl and its analogs being prominent examples. The 4-piperidineacetic acid core can be functionalized to create novel ligands for opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for many clinically used opioids. By systematically modifying the substituents on the piperidine nitrogen and the acetic acid moiety, researchers can fine-tune the affinity and efficacy of these compounds at the MOR, aiming to develop safer and more effective analgesics with reduced side effects.

Enzyme Inhibitors

The versatile nature of the 4-piperidineacetic acid scaffold also lends itself to the design of potent and selective enzyme inhibitors. The carboxylic acid can mimic the substrate's carboxylate group, while the piperidine ring can be decorated with various substituents to achieve specific interactions with the enzyme's active site. This strategy has been employed in the development of inhibitors for a range of enzymes, including those involved in cancer and infectious diseases.

Quantitative Data Presentation

The following tables summarize quantitative data for various piperidine derivatives, showcasing their biological activities.

Table 1: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives [1]

| Compound ID | R | MES Screen (ED₅₀ mg/kg) |

| 12 | H | 100 |

| 13 | H | 100 (0.5h), 300 (4h) |

| 20 | 3-CF₃ | Not specified in abstract |

MES: Maximal Electroshock Seizure test. Data indicates dose at which protection was observed.

Table 2: In Vitro Anticancer Activity of 4-aminopyrazolo[3,4-d]pyrimidine Derivatives [3][4]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| 12c | UO-31 (Renal) | 0.87 |

| 12f | HL-60 (TB) (Leukemia) | 1.41 |

| 12j | MOLT-4 (Leukemia) | 1.82 |

| 11 | M14 (Melanoma) | 2.40 |

| 12d | MOLT-4 (Leukemia) | 2.0 |

IC₅₀: Half-maximal inhibitory concentration.

Table 3: In Vitro N-type Calcium Channel Blocking Activity of 4-Piperidinylaniline Analogs [5]

| Compound ID | IMR-32 Assay (IC₅₀ µM) |

| 2a | 0.63 |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

General Procedure for Amide Coupling of this compound

This protocol describes a standard method for the synthesis of N-substituted 4-piperidineacetic acid amides.

Materials:

-

This compound

-

Desired primary or secondary amine

-

N,N'-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add DIPEA or TEA (2.5 eq) and stir for 10 minutes at room temperature.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Add the coupling reagent (HATU or PyBOP, 1.2 eq) portion-wise to the stirring solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to afford the desired N-substituted 4-piperidineacetic acid amide.

Mandatory Visualizations

Signaling Pathway of Gabapentinoids

Caption: Mechanism of action of gabapentinoids on presynaptic neurons.

Experimental Workflow for Amide Synthesis

Caption: Workflow for the synthesis of N-substituted 4-piperidineacetic acid amides.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application spans the development of therapeutics for a multitude of disorders, including neurological conditions, pain management, and cancer. The ability to readily functionalize both the carboxylic acid and the piperidine nitrogen allows for the creation of large and diverse compound libraries for high-throughput screening and lead optimization. The data and protocols presented in this guide aim to facilitate further research and development in this promising area of drug discovery, ultimately contributing to the creation of novel and improved medicines.

References

- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

4-Piperidineacetic Acid Hydrochloride: A Technical Guide to its Application as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of 4-Piperidineacetic acid hydrochloride, a rigid linker building block increasingly utilized in PROTAC design. While specific quantitative data for PROTACs incorporating this exact linker remains limited in the public domain, this guide will leverage data from structurally related piperidine-containing PROTACs to elucidate its role and provide a comprehensive resource for researchers in the field. We will delve into the core principles of its application, synthesis and conjugation strategies, and the experimental protocols necessary for the evaluation of the resulting PROTACs.

Introduction: The Pivotal Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that tethers the two. The linker is not merely a spacer but plays a crucial role in orienting the warhead and the E3 ligase ligand to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] This ternary complex formation is the prerequisite for the ubiquitination of the POI and its subsequent degradation by the proteasome.

The composition and rigidity of the linker significantly influence a PROTAC's properties:

-

Ternary Complex Stability: A well-designed linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, leading to enhanced degradation efficiency.[1]

-

Physicochemical Properties: The linker impacts solubility, cell permeability, and metabolic stability, all of which are critical for drug development.[1]

-

Selectivity: Subtle changes in linker length and composition can alter the geometry of the ternary complex, potentially leading to selectivity for a specific target protein over closely related family members.

This compound: A Rigid Linker for Enhanced PROTAC Performance

This compound is a commercially available building block used in the synthesis of PROTACs.[2] Its piperidine core imparts rigidity to the linker, which offers several advantages over more flexible linkers like polyethylene glycol (PEG) or simple alkyl chains.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₂ | MedChemExpress |

| Molecular Weight | 179.64 g/mol | MedChemExpress |

| Appearance | Solid | MedChemExpress |

| Storage | Room temperature | MedChemExpress |

Note: This data is for the linker building block itself, not a complete PROTAC.

The incorporation of the rigid piperidine scaffold can lead to improved metabolic stability and a more defined spatial orientation of the PROTAC's functional ends.[1] While specific data for PROTACs containing this compound is scarce, a patent application (CN112552293A) describes the use of its protected form, 1-tert-Butoxycarbonyl-4-piperidineacetic acid, in the synthesis of PROTACs, indicating its utility in the field.

The Impact of Rigidity on PROTAC Efficacy

The rigidity endowed by the piperidine ring can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to higher cooperativity and more potent degradation. While direct comparative data is limited, studies on other rigid linkers have demonstrated significant improvements in degradation potency (DC50) and maximal degradation (Dmax) compared to their flexible counterparts.

Table 1: Representative Data for PROTACs with Rigid Piperidine-Containing Linkers

| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ARD-69 | Androgen Receptor | VHL | Pyridine/di-piperidine | < 1 | > 90 | LNCaP, VCaP | J. Med. Chem. 2018 |

| ARV-110 | Androgen Receptor | VHL | Piperidine/piperazine | ~1 | > 90 | VCaP | Arvinas Data |

| ARV-471 | Estrogen Receptor | CRBN | Piperidine/piperazine | ~5 | > 90 | MCF7 | Arvinas Data |

Note: This table presents data for PROTACs with piperidine-containing linkers to illustrate the potential efficacy. Specific data for PROTACs using this compound is not publicly available.

Synthesis and Conjugation Strategies

The synthesis of a PROTAC incorporating this compound typically involves a modular approach. The carboxylic acid functionality of the linker allows for standard amide bond formation with an amine-functionalized warhead or E3 ligase ligand. The piperidine nitrogen can be functionalized after deprotection to connect to the other half of the PROTAC.

General Synthesis Workflow

Detailed Experimental Protocol: Amide Coupling

Materials:

-

Boc-protected 4-piperidineacetic acid

-

Amine-functionalized warhead or E3 ligase ligand

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve Boc-protected 4-piperidineacetic acid (1 eq.) and NHS (1.1 eq.) in anhydrous DCM.

-

Add EDC (1.1 eq.) portion-wise at 0°C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS for the formation of the NHS-ester.

-

-

Amide Bond Formation:

-

In a separate flask, dissolve the amine-functionalized warhead or E3 ligase ligand (1 eq.) in anhydrous DMF.

-

Add DIPEA (2-3 eq.) to the solution.

-

Add the activated NHS-ester solution dropwise to the amine solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction completion by LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired Boc-protected conjugate.

-

Evaluation of PROTACs with Piperidine-Based Linkers

A series of in vitro and cellular assays are required to characterize the activity of a newly synthesized PROTAC.

Experimental Workflow for PROTAC Evaluation

Key Experimental Protocols

4.2.1. Western Blot for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the dose-dependent degradation of the target protein by the PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration using the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary and secondary antibodies.

-

Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

4.2.2. Ternary Complex Formation Assay (e.g., TR-FRET)

Objective: To measure the formation of the ternary complex in a cellular or biochemical setting.

Materials:

-

Purified recombinant target protein and E3 ligase complex

-

Fluorescently labeled antibodies or proteins for TR-FRET

-

PROTAC stock solution

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup: In a microplate, combine the purified target protein and E3 ligase complex with the fluorescently labeled detection reagents.

-

PROTAC Addition: Add a serial dilution of the PROTAC to the wells.

-

Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

-

Measurement: Measure the TR-FRET signal.

-

Data Analysis: A bell-shaped curve is typically observed when plotting the TR-FRET signal against the PROTAC concentration, indicating the formation and subsequent disruption of the ternary complex at high concentrations (the "hook effect").

Signaling Pathways and Downstream Effects

The degradation of a target protein by a PROTAC will impact the signaling pathways in which that protein is involved. The specific pathways affected will depend on the protein of interest. For example, a PROTAC targeting a kinase would be expected to downregulate the phosphorylation of its downstream substrates.

Conclusion and Future Perspectives

This compound represents a valuable building block for the construction of PROTACs with rigid linkers. The incorporation of such rigid moieties is a promising strategy to enhance the metabolic stability, pharmacokinetic properties, and degradation efficacy of PROTACs. While a wealth of data exists for PROTACs with piperidine-containing linkers in general, further research is needed to fully characterize and publish the specific advantages and applications of PROTACs synthesized using this compound. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating this and other rigid linkers, thereby advancing the field of targeted protein degradation.

References

In-Depth Technical Guide to the Basic Solubility Profile of 4-Piperidineacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic solubility profile of 4-Piperidineacetic acid hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes a qualitative solubility profile based on the physicochemical properties of the molecule and the known behavior of related piperidine compounds. Furthermore, it details a standardized experimental protocol for the precise quantitative determination of its solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| Appearance | White to off-white crystalline powder (inferred) |

| Melting Point | Approximately 188-192 °C |

| Chemical Structure | A piperidine ring substituted at the 4-position with an acetic acid group, supplied as a hydrochloride salt. |

The presence of a carboxylic acid group, a secondary amine within the piperidine ring, and its formulation as a hydrochloride salt are the primary determinants of its solubility characteristics. The hydrochloride salt form significantly enhances its polarity and, consequently, its aqueous solubility.

Predicted Solubility Profile